2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid
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Overview
Description
2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a cyclopropyl group, a pyridin-3-ylmethoxy group, and a benzoylamino group attached to an acetic acid backbone, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Pyridin-3-ylmethoxy Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a methoxy group, typically using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Benzoylation: The benzoyl group is introduced through an acylation reaction, using benzoyl chloride and a base such as triethylamine (TEA).
Formation of the Final Product: The final step involves coupling the intermediates through amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-ylmethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: NaH in DMF, TEA in dichloromethane (DCM).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved could include inhibition of key enzymes in metabolic pathways or interaction with cell surface receptors to alter signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-2-[[3-(pyridin-2-ylmethoxy)benzoyl]amino]acetic acid
- 2-Cyclopropyl-2-[[3-(pyridin-4-ylmethoxy)benzoyl]amino]acetic acid
- 2-Cyclopropyl-2-[[3-(quinolin-3-ylmethoxy)benzoyl]amino]acetic acid
Uniqueness
Compared to similar compounds, 2-Cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid may exhibit unique properties due to the specific positioning of the pyridin-3-ylmethoxy group, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can lead to differences in biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclopropyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(20-16(18(22)23)13-6-7-13)14-4-1-5-15(9-14)24-11-12-3-2-8-19-10-12/h1-5,8-10,13,16H,6-7,11H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIAJVDKDXELMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)C2=CC(=CC=C2)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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